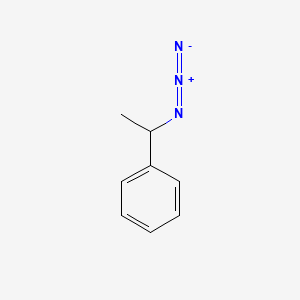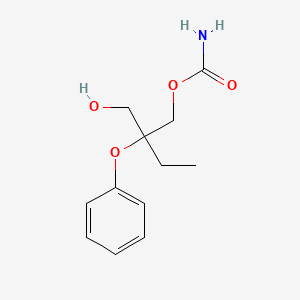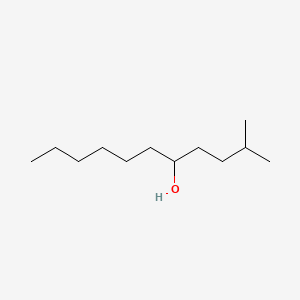
2-Methyl-5-undecanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-5-undecanol is an organic compound with the molecular formula C12H26O. It is a type of alcohol, specifically a secondary alcohol, characterized by the presence of a hydroxyl group (-OH) attached to the fifth carbon of an undecane chain, with a methyl group attached to the second carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Methyl-5-undecanol can be synthesized through several methods. One common approach involves the reduction of 2-methyl-5-undecanal using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) or diethyl ether under controlled temperature conditions.
Industrial Production Methods: Industrial production of this compound often involves catalytic hydrogenation of 2-methyl-5-undecanal. This process uses a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature to achieve the desired reduction.
Análisis De Reacciones Químicas
Types of Reactions: 2-Methyl-5-undecanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methyl-5-undecanal or further to 2-methyl-5-undecanoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: As a secondary alcohol, it can be reduced to hydrocarbons under specific conditions.
Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions:
Oxidation: KMnO4 in an alkaline medium or CrO3 in acidic conditions.
Reduction: Hydrogen gas (H2) with a metal catalyst like Pd/C.
Substitution: SOCl2 or PBr3 in an inert solvent like dichloromethane (CH2Cl2).
Major Products Formed:
Oxidation: 2-Methyl-5-undecanal and 2-methyl-5-undecanoic acid.
Reduction: Corresponding hydrocarbons.
Substitution: 2-Methyl-5-undecyl chloride or bromide.
Aplicaciones Científicas De Investigación
2-Methyl-5-undecanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: It serves as a precursor for the synthesis of biologically active molecules and is used in the study of metabolic pathways.
Medicine: It is investigated for its potential therapeutic properties and as a building block for drug development.
Industry: It is utilized in the production of fragrances, flavors, and as a surfactant in various formulations.
Mecanismo De Acción
The mechanism of action of 2-Methyl-5-undecanol depends on its application. In biological systems, it may interact with specific enzymes or receptors, influencing metabolic pathways. Its hydroxyl group allows it to form hydrogen bonds, affecting its solubility and reactivity. The exact molecular targets and pathways can vary based on the specific context of its use.
Comparación Con Compuestos Similares
1-Undecanol: A primary alcohol with a similar carbon chain length but different reactivity due to the position of the hydroxyl group.
2-Methyl-1-undecanol: Another isomer with the hydroxyl group on the first carbon, leading to different chemical properties.
5-Undecanol: Lacks the methyl group, resulting in different physical and chemical characteristics.
Uniqueness: 2-Methyl-5-undecanol is unique due to its specific structure, which imparts distinct physical and chemical properties. The presence of both a methyl group and a hydroxyl group at specific positions on the carbon chain influences its reactivity and applications, making it valuable in various fields.
Propiedades
Número CAS |
33978-71-1 |
|---|---|
Fórmula molecular |
C12H26O |
Peso molecular |
186.33 g/mol |
Nombre IUPAC |
2-methylundecan-5-ol |
InChI |
InChI=1S/C12H26O/c1-4-5-6-7-8-12(13)10-9-11(2)3/h11-13H,4-10H2,1-3H3 |
Clave InChI |
IHRNKXOJQXUPBE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(CCC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


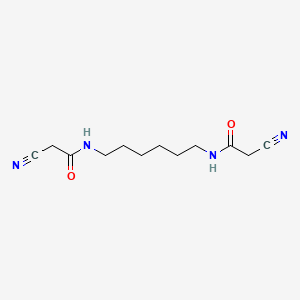
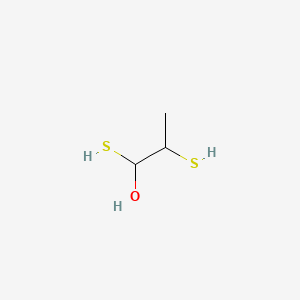
![4,4'-[1,3-Phenylenebis(methyleneazanediyl)]di(benzene-1-diazonium)](/img/structure/B14687366.png)

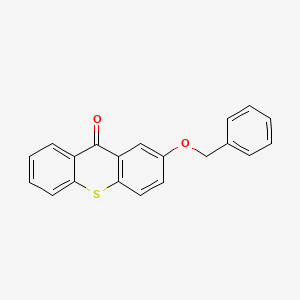
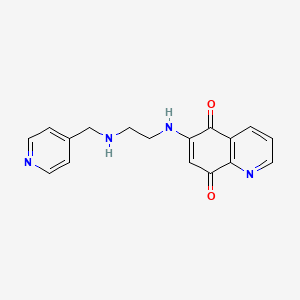

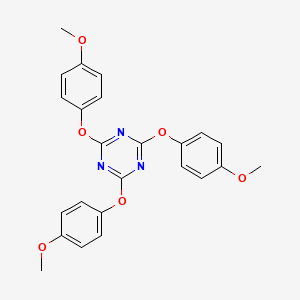
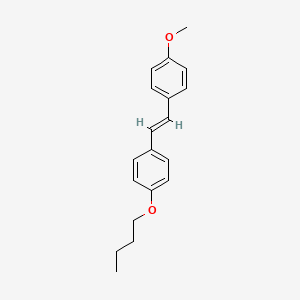
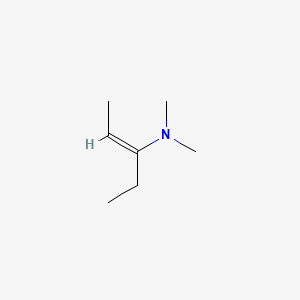
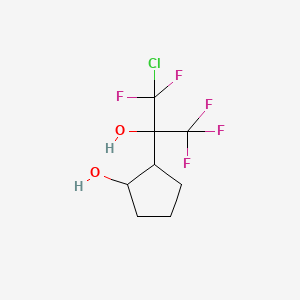
![Dispiro[1,3-dioxolane-2,1'(2'H)-acenaphthylene-2',2''-[1,3]dioxolane]](/img/structure/B14687409.png)
